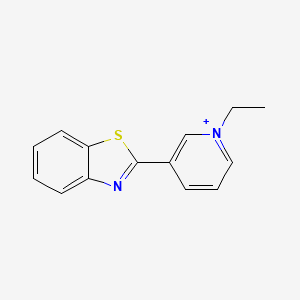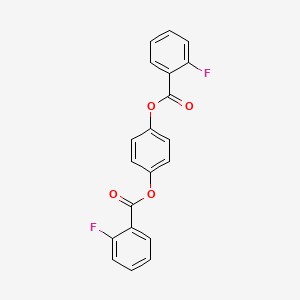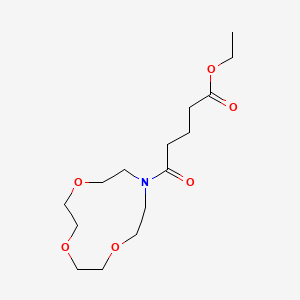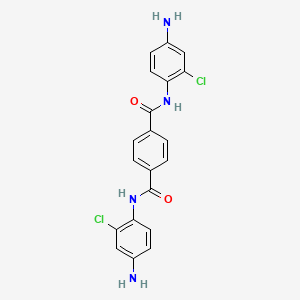![molecular formula C23H21Br2NO3 B15044755 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)
3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is an organic compound that belongs to the class of bromodiphenyl ethers. These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The formation of the ether bond between the two benzene rings is carried out using a suitable phenol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzamides or ethers
Scientific Research Applications
3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Photosynthesis Inhibition: The compound inhibits photosynthetic electron transport by interacting with the donor side of photosystem II (PSII), affecting the Z/D intermediates.
Molecular Targets: Chlorophyll a and aromatic amino acids present in the pigment-protein complexes of PSII.
Pathways Involved: Disruption of electron transport in the photosynthetic apparatus, leading to decreased photosynthetic efficiency.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-N-phenylbenzamide: Similar structure but with only one bromine atom, showing higher photosynthetic electron transport inhibiting activity.
3,5-Dibromo-2-hydroxybenzaldehyde: Another brominated compound with different functional groups, used in various chemical syntheses.
Uniqueness
3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H21Br2NO3 |
|---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21Br2NO3/c1-13(2)16-9-8-14(3)10-21(16)29-20-7-5-4-6-19(20)26-23(28)17-11-15(24)12-18(25)22(17)27/h4-13,27H,1-3H3,(H,26,28) |
InChI Key |
ZKIYJUYJMILJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B15044677.png)
![2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane](/img/structure/B15044690.png)

![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15044702.png)

![2-(4-chlorophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15044735.png)


![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)


![6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)

